molecular formula C11H13NO7 B016726 2-Nitrophenyl b-D-xylopyranoside CAS No. 10238-27-4

2-Nitrophenyl b-D-xylopyranoside

Cat. No.: B016726
CAS No.: 10238-27-4
M. Wt: 271.22 g/mol
InChI Key: YPQCLGUTGDQYNI-DQDDRIPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrophenyl beta-D-xylopyranoside is a synthetic sugar derivative that is widely used in biochemical research. It is a chromogenic substrate for beta-xylosidase, an enzyme that hydrolyzes the glycosidic bond in xylopyranosides. This compound is often used to study enzyme kinetics and the interaction mechanisms between enzymes, proteins, and carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl beta-D-xylopyranoside typically involves the glycosylation of 2-nitrophenol with a suitable xylopyranosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and halogenated sugar derivatives as glycosyl donors. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of 2-Nitrophenyl beta-D-xylopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,4S,5R)-2-(2-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-7-5-18-11(10(15)9(7)14)19-8-4-2-1-3-6(8)12(16)17/h1-4,7,9-11,13-15H,5H2/t7-,9+,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQCLGUTGDQYNI-DQDDRIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00907449
Record name 2-Nitrophenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10238-27-4
Record name o-Nitrophenyl β-D-xylopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10238-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrophenyl beta-D-xylopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00907449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrophenyl β-D-xylopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrophenyl b-D-xylopyranoside
Reactant of Route 2
Reactant of Route 2
2-Nitrophenyl b-D-xylopyranoside
Reactant of Route 3
Reactant of Route 3
2-Nitrophenyl b-D-xylopyranoside
Reactant of Route 4
2-Nitrophenyl b-D-xylopyranoside
Reactant of Route 5
2-Nitrophenyl b-D-xylopyranoside
Reactant of Route 6
2-Nitrophenyl b-D-xylopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.